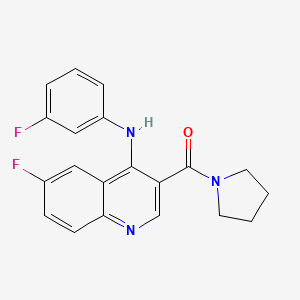
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-fluoroquinoline with 3-fluoroaniline under specific conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine and methanone to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .
科学的研究の応用
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, known for its antimicrobial properties.
Fluoroquinolones: A class of antibiotics that share structural similarities and are used to treat bacterial infections.
Indole Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, known for their diverse biological activities
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine atoms and the quinoline core enhances its stability and reactivity, making it a valuable compound for various applications .
生物活性
(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H21F2N3O, with a molecular weight of approximately 381.427 g/mol. The structure consists of a quinoline core substituted with fluorine and a pyrrolidine moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Protein Kinases : Many quinoline derivatives exhibit inhibitory effects on protein kinases, which play crucial roles in cell signaling and proliferation.
- Matrix Metalloproteinases (MMPs) : Some studies suggest that this compound may inhibit MMPs, enzymes involved in the degradation of extracellular matrix components, thereby impacting tumor metastasis and invasion.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, related compounds have been evaluated for their effects on human osteosarcoma cells, demonstrating significant inhibition of cell migration and invasion through the suppression of MMP activity .
Antibacterial and Antifungal Properties
Quinoline derivatives are also known for their antibacterial and antifungal activities. In vitro studies have indicated that certain pyrrolidine derivatives possess substantial antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of fluorine substituents is often correlated with enhanced bioactivity.
Case Studies
- Inhibition of Cancer Cell Migration : A study focusing on related quinoline compounds reported that they significantly reduced the migratory capacity of U-2 OS osteosarcoma cells by inhibiting MMP-2 and MMP-9 activities .
- Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives highlighted their effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
Data Summary
特性
IUPAC Name |
[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-13-4-3-5-15(10-13)24-19-16-11-14(22)6-7-18(16)23-12-17(19)20(26)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJMDRQBMSPIHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














